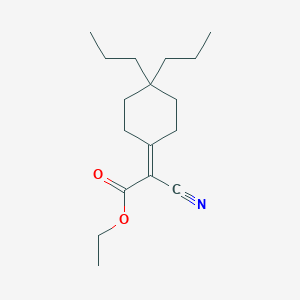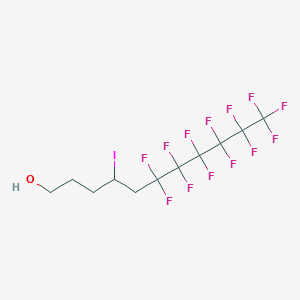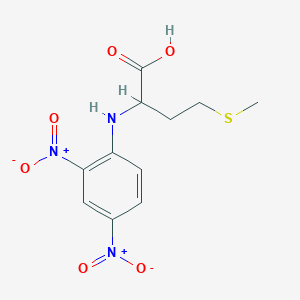![molecular formula C22H22N4O4 B158620 Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]- CAS No. 10196-13-1](/img/structure/B158620.png)
Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]- is a chemical compound commonly referred to as Sudan IV. It is a member of the azo dye family and is widely used in scientific research applications. Sudan IV has a deep red color and is used as a dye for various biological and chemical experiments.
作用機序
Sudan IV is a lipophilic dye, meaning it has an affinity for lipids and fats. When Sudan IV is used to stain cells or tissues, it binds to the lipid droplets present in the sample. The dye is then visualized using a microscope or other imaging techniques.
生化学的および生理学的効果
Sudan IV is not known to have any significant biochemical or physiological effects. However, it should be noted that Sudan IV is a potential carcinogen and should be handled with care.
実験室実験の利点と制限
One advantage of using Sudan IV in lab experiments is that it is a relatively simple and inexpensive stain to use. Additionally, Sudan IV is highly specific for lipids and can be used to visualize lipid droplets in cells and tissues. However, one limitation of using Sudan IV is that it is not very sensitive and may not detect small amounts of lipids.
将来の方向性
There are several future directions for the use of Sudan IV in scientific research. One potential application is the use of Sudan IV in the development of new lipid-based drug delivery systems. Additionally, Sudan IV could be used in the study of lipid metabolism and the role of lipids in various diseases. Finally, there is potential for the use of Sudan IV in the development of new imaging techniques for the visualization of lipid droplets in cells and tissues.
Conclusion:
In conclusion, Sudan IV is a widely used azo dye in scientific research applications. It is commonly used as a stain to visualize lipids in cells and tissues and to detect the presence of fats and oils in food products. Sudan IV has a lipophilic nature, meaning it has an affinity for lipids, and is not known to have any significant biochemical or physiological effects. While Sudan IV has some limitations, it remains a valuable tool in scientific research and has several potential future applications.
合成法
Sudan IV can be synthesized by the diazotization of 2-amino-4-methoxy-5-methylphenol and subsequent coupling with 4-(2-hydroxyethoxy)aniline. This reaction results in the formation of Sudan IV, which is then purified by recrystallization.
科学的研究の応用
Sudan IV is widely used in scientific research applications, particularly in the field of biochemistry. It is commonly used as a stain to visualize lipids in cells and tissues. Sudan IV is also used to detect the presence of fats and oils in food products. Additionally, Sudan IV is used in the synthesis of other azo dyes and can be used as an indicator in acid-base titrations.
特性
CAS番号 |
10196-13-1 |
|---|---|
製品名 |
Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]- |
分子式 |
C22H22N4O4 |
分子量 |
406.4 g/mol |
IUPAC名 |
4-[[4-[[4-(2-hydroxyethoxy)phenyl]diazenyl]-2-methoxy-5-methylphenyl]diazenyl]phenol |
InChI |
InChI=1S/C22H22N4O4/c1-15-13-21(26-24-16-3-7-18(28)8-4-16)22(29-2)14-20(15)25-23-17-5-9-19(10-6-17)30-12-11-27/h3-10,13-14,27-28H,11-12H2,1-2H3 |
InChIキー |
WGGAMPOJGIZCKA-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)OCCO)OC)NN=C3C=CC(=O)C=C3 |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)OCCO)OC)N=NC3=CC=C(C=C3)O |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)OCCO)OC)N=NC3=CC=C(C=C3)O |
その他のCAS番号 |
10196-13-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



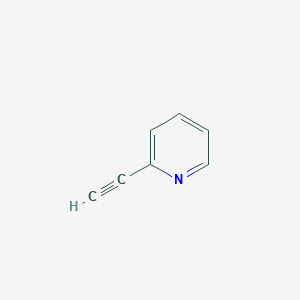

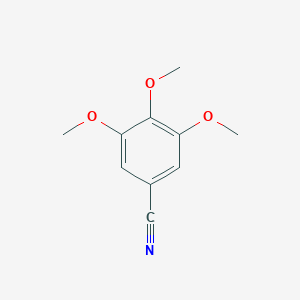
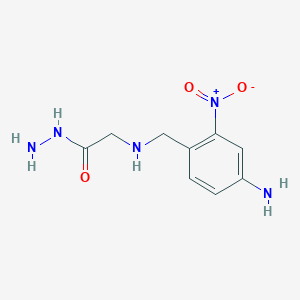

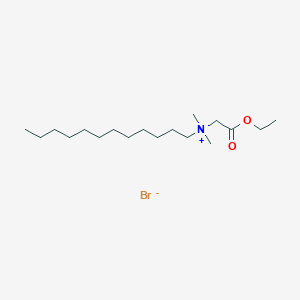
![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)
